molecular formula C8H11N3O3S B8817499 Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

Cat. No. B8817499
M. Wt: 229.26 g/mol
InChI Key: POBMBNPEUPDXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04520194

Procedure details

In 10 ml of 50% aqueous ethanol is dissolved 200 mg of ethyl 2-aminothiazol-4-yl-glyoxylate, followed by the addition of 166 mg of O-methylhydroxylamine hydrochloride and, then, 168 mg of sodium hydrogen carbonate. The mixture is stirred in a closed vessel at 70° C. for 5 hours. The reaction mixture is concentrated under reduced pressure and the residue is diluted with 10 ml of water and extracted with ethyl acetate. The ethyl acetate layer is washed with water and dried. The ethyl acetate is then distilled off to obtain ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate as crystals. Based on NMR and other data, this product is found to be an 83:17 mixture of syn- and anti-isomers.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.Cl.[CH3:15][O:16][NH2:17].C(=O)([O-])O.[Na+]>C(O)C>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[N:17][O:16][CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
Cl.CON
Step Two
Name
Quantity
168 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1SC=C(N1)C(C(=O)OCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred in a closed vessel at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate is then distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)OCC)=NOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04520194

Procedure details

In 10 ml of 50% aqueous ethanol is dissolved 200 mg of ethyl 2-aminothiazol-4-yl-glyoxylate, followed by the addition of 166 mg of O-methylhydroxylamine hydrochloride and, then, 168 mg of sodium hydrogen carbonate. The mixture is stirred in a closed vessel at 70° C. for 5 hours. The reaction mixture is concentrated under reduced pressure and the residue is diluted with 10 ml of water and extracted with ethyl acetate. The ethyl acetate layer is washed with water and dried. The ethyl acetate is then distilled off to obtain ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate as crystals. Based on NMR and other data, this product is found to be an 83:17 mixture of syn- and anti-isomers.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.Cl.[CH3:15][O:16][NH2:17].C(=O)([O-])O.[Na+]>C(O)C>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[N:17][O:16][CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
Cl.CON
Step Two
Name
Quantity
168 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1SC=C(N1)C(C(=O)OCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred in a closed vessel at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate is then distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)OCC)=NOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.